1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine
Description
1-(2-Methylbenzyl)-4-(propylsulfonyl)piperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that are commonly used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This particular compound features a piperazine ring substituted with a 2-methylbenzyl group and a propylsulfonyl group, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-propylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-3-12-20(18,19)17-10-8-16(9-11-17)13-15-7-5-4-6-14(15)2/h4-7H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQHJARHGCBAPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine typically involves the following steps:
N-Alkylation of Piperazine: The piperazine ring is first alkylated with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Sulfonylation: The resulting N-(2-methylbenzyl)piperazine is then reacted with propylsulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylbenzyl)-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid in sulfuric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfonylated piperazine derivatives.
Substitution: Nitrated or halogenated benzyl derivatives.
Scientific Research Applications
1-(2-Methylbenzyl)-4-(propylsulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(2-Methylbenzyl)-4-(propylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(2-Chlorobenzyl)piperazine: Investigated for its potential antidepressant and anxiolytic effects.
1-(4-Methylbenzyl)piperazine: Studied for its antimicrobial and antifungal activities.
Uniqueness: this compound is unique due to the presence of both a 2-methylbenzyl group and a propylsulfonyl group, which confer distinct chemical and biological properties. This combination of substituents is not commonly found in other piperazine derivatives, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
